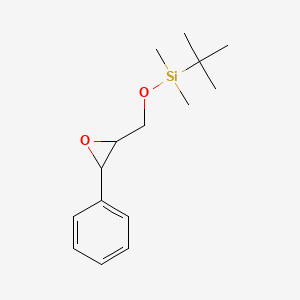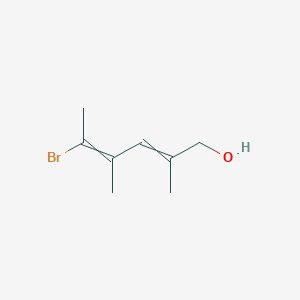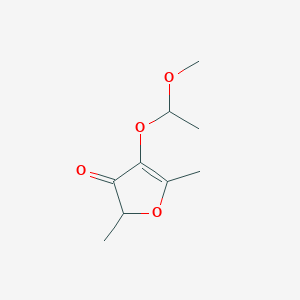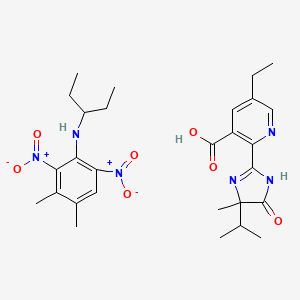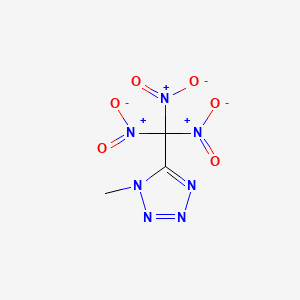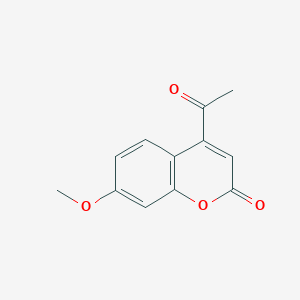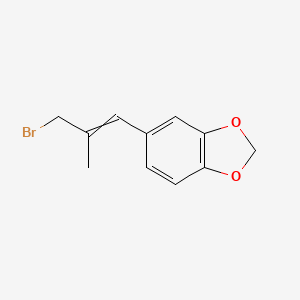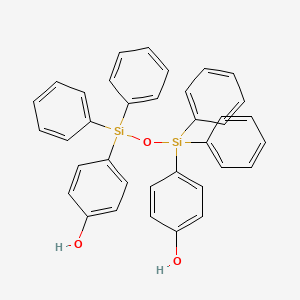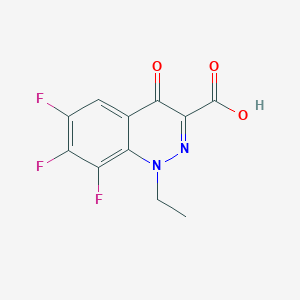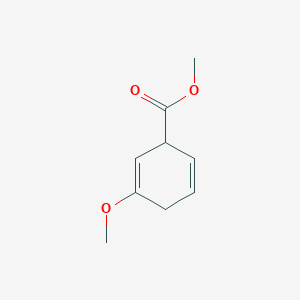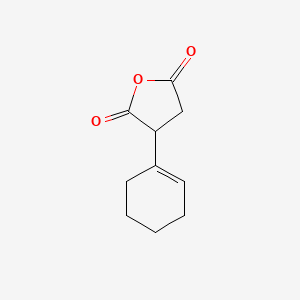
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyloxy group at the 6th position, a methoxy group at the 7th position, and a carbaldehyde group at the 2nd position of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methoxylation: The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the isoquinoline derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl alcohol, methyl iodide, dimethyl sulfate
Major Products Formed
Oxidation: 6-(Benzyloxy)-7-methoxyisoquinoline-2-carboxylic acid
Reduction: 6-(Benzyloxy)-7-methoxyisoquinoline-2-methanol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
科学研究应用
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Benzyloxyindole: Another benzyloxy-substituted compound with potential biological activities.
7-Methoxyisoquinoline: A structurally related compound with a methoxy group at the 7th position but lacking the benzyloxy and aldehyde groups.
2-Formylisoquinoline: An isoquinoline derivative with an aldehyde group at the 2nd position but lacking the benzyloxy and methoxy groups.
Uniqueness
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and methoxy groups, along with the aldehyde functionality, allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
112945-14-9 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
7-methoxy-6-phenylmethoxy-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H17NO3/c1-21-17-10-16-11-19(13-20)8-7-15(16)9-18(17)22-12-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |
InChI 键 |
UAOQYFJEJDHFPC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=CN(CC2=C1)C=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


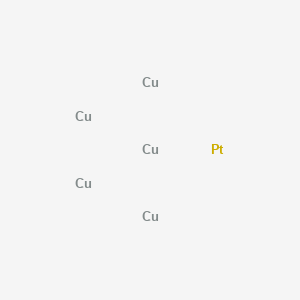
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
